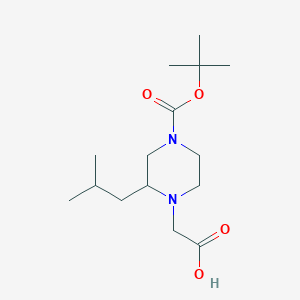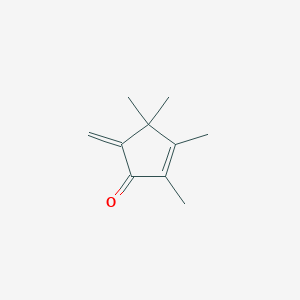![molecular formula C12H8F3NO B14183026 3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal CAS No. 923293-07-6](/img/structure/B14183026.png)
3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-(Trifluoromethyl)-1H-indol-3-yl]prop-2-enal is a chemical compound that belongs to the class of indole derivatives. Indole compounds are widely found in nature and are known for their bioactive properties. The trifluoromethyl group in this compound enhances its polarity, stability, and lipophilicity, making it a valuable entity in various fields such as medicine, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal typically involves the trifluoromethylation of indoles. One efficient method is the metal-free oxidative trifluoromethylation using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions. This method selectively introduces the trifluoromethyl group to the indole at the C2 position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly and cost-effective reagents like CF3SO2Na is preferred to ensure scalability and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated indole derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential bioactive properties, including antiviral, anticancer, and anti-inflammatory activities.
Medicine: Investigated for its potential use in drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the development of new materials with improved properties such as increased stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of 3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylindoles: Compounds with similar structures but different positions of the trifluoromethyl group.
Trifluoromethylated Aromatics: Compounds like trifluoromethylbenzene and trifluoromethylphenol.
Uniqueness
3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal is unique due to the specific positioning of the trifluoromethyl group on the indole ring, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
923293-07-6 |
|---|---|
Fórmula molecular |
C12H8F3NO |
Peso molecular |
239.19 g/mol |
Nombre IUPAC |
3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-3-4-10-8(2-1-5-17)7-16-11(10)6-9/h1-7,16H |
Clave InChI |
SUJOORTUUIBBQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)NC=C2C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone](/img/structure/B14182976.png)


![N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B14182992.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate](/img/structure/B14182995.png)




![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)
